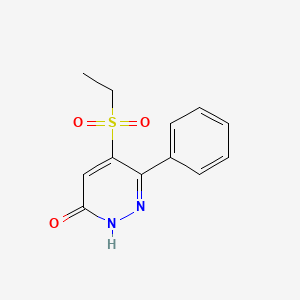

5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one

Description

Properties

Molecular Formula |

C12H12N2O3S |

|---|---|

Molecular Weight |

264.30 g/mol |

IUPAC Name |

4-ethylsulfonyl-3-phenyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C12H12N2O3S/c1-2-18(16,17)10-8-11(15)13-14-12(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,15) |

InChI Key |

YBQABTBZXHJDMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=O)NN=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Aroyl Propionic Acid Derivatives

The pyridazinone core is synthesized via Friedel-Crafts acylation followed by cyclization:

-

Friedel-Crafts Acylation : Aromatic hydrocarbons react with succinic anhydride in the presence of AlCl₃ to form β-aroyl propionic acids.

-

Cyclization : The resulting acid is treated with hydrazine hydrate under reflux to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

-

Dehydrogenation : Phosphorus(V) oxychloride (POCl₃) converts the tetrahydropyridazinone to 6-phenylpyridazin-3(2H)-one.

Example :

Chlorination and Nucleophilic Sulfonation

Introduction of the ethylsulfonyl group proceeds via chlorination and substitution:

-

Chlorination : 6-Phenylpyridazin-3(2H)-one reacts with POCl₃ at 100–110°C to form 5-chloro-6-phenylpyridazin-3(2H)-one.

-

Sulfonation : The chloro intermediate undergoes nucleophilic substitution with sodium ethylsulfinate in DMF at 80°C.

Optimized Conditions :

Thioether Oxidation Pathway

An alternative route involves thioether intermediates:

-

Thioether Formation : 5-Chloro-6-phenylpyridazin-3(2H)-one reacts with ethanethiol in ethanol to form 5-(ethylthio)-6-phenylpyridazin-3(2H)-one.

-

Oxidation : The thioether is oxidized with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield the sulfonyl derivative.

Example :

Experimental Procedures and Optimization

Reagents and Conditions

-

Chlorination : POCl₃ under anhydrous conditions (4–6 h reflux).

-

Sulfonation : Ethylsulfonyl chloride with K₂CO₃ in DMF (12 h stirring).

Critical Parameters :

Yield Optimization and Catalytic Systems

| Method | Catalyst/Solvent | Yield (%) |

|---|---|---|

| Cyclization | AlCl₃/Nitrobenzene | 72 |

| Chlorination | POCl₃ | 76 |

| Sulfonation | K₂CO₃/DMF | 87 |

| Thioether Oxidation | H₂O₂/Acetic acid | 68 |

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfoxide or sulfide derivatives.

Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the pyridazine family exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one demonstrate activity against various pathogens, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using in vivo models such as the carrageenan-induced paw edema test. Results indicate that it may inhibit inflammatory pathways effectively, potentially offering therapeutic benefits for conditions like arthritis .

Analgesic Properties

In studies assessing analgesic effects, derivatives of pyridazinones have shown promising results in reducing pain responses in animal models. The analgesic activity was measured using the acetic acid-induced writhing test, where significant reductions in writhing were observed .

Antihypertensive Potential

Recent investigations into the antihypertensive effects of pyridazine derivatives suggest that compounds like this compound may lower blood pressure through vasodilatory mechanisms .

Case Study 1: Antimicrobial Efficacy

A study conducted by Tiryaki et al. synthesized several new pyridazinone derivatives, including this compound, and evaluated their antibacterial activity against multidrug-resistant strains. The results demonstrated effective inhibition comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In a controlled trial assessing anti-inflammatory activity, compounds similar to this compound were tested against carrageenan-induced edema in rats. The compound exhibited significant anti-inflammatory effects, with a potency comparable to established anti-inflammatory drugs such as celecoxib .

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

- Structure : Chlorine replaces the ethylsulfonyl group.

- Properties : Chloro derivatives exhibit higher lipophilicity, impacting membrane permeability. For example, 5-chloro-2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylthio]methyl]-6-phenylpyridazin-3(2H)-one (6i) demonstrated antifungal activity (MIC = 12.5 µg/mL against Candida albicans) .

- Synthesis: Typically prepared via nucleophilic substitution or Mitsunobu reactions .

5-Acetyl-6-phenylpyridazin-3(2H)-one Derivatives

- Structure : Acetyl group at position 4.

- Properties : Lower polarity compared to ethylsulfonyl analogues. 5-Acetyl-2-benzyl-4-bromo-6-phenylpyridazin-3(2H)-one (6a) showed moderate yields (61%) and higher melting points (140–143°C), suggesting crystalline stability .

5-Azido-6-phenylpyridazin-3(2H)-one

Key Comparison :

| Substituent (Position 5) | Polarity | Bioactivity Highlight | Solubility (DMSO, 318.2 K) |

|---|---|---|---|

| Ethylsulfonyl | High | Potential insecticidal | Not reported |

| Chlorine | Moderate | Antifungal | ~10⁻³–10⁻² mole fraction |

| Acetyl | Low | Structural stability | ~10⁻² mole fraction |

Substituent Variations at Position 6

6-(Substituted Phenyl) Analogues

Key Comparison :

| Position 6 Substituent | Key Property | Application |

|---|---|---|

| Phenyl (Baseline) | Balanced lipophilicity | Cardiovascular agents |

| 4-Sulfamoylphenyl | High solubility | Underexplored bioactivity |

| 2,4-Dichlorophenyl | Enhanced antifungal potency | Crop protection |

Solubility and Thermodynamic Properties

6-Phenylpyridazin-3(2H)-one (PPD), the parent compound, has been extensively studied for solubility:

- Maximum solubility : 4.73 × 10⁻¹ mole fraction in DMSO at 318.2 K, driven by strong solute-solvent interactions .

- Thermodynamics : Dissolution is endothermic and entropy-driven, with activity coefficients indicating optimal molecular interactions in DMSO and PEG-400 .

The ethylsulfonyl group is expected to further enhance solubility in polar solvents due to its electron-withdrawing nature, though experimental data specific to this derivative are lacking.

Biological Activity

5-(Ethylsulfonyl)-6-phenylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, synthesis, and possible therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is a member of the pyridazine family, characterized by the presence of a phenyl group and an ethylsulfonyl moiety. Its molecular formula is . The structure is notable for its pyridazinone ring, which is known for diverse biological activities.

Key Structural Features:

- Pyridazinone Ring: Contributes to the compound's reactivity.

- Ethylsulfonyl Group: Enhances solubility and reactivity, making it suitable for various biological interactions.

1. Interaction with Biological Targets

Research indicates that this compound may exhibit binding affinity to various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions, which are crucial for understanding the compound's pharmacological potential.

2. Pharmacological Effects

The compound has been investigated for its cardiotonic properties. Similar compounds in the pyridazinone class have shown effectiveness in increasing myocardial contractility with minimal side effects on heart rate and blood pressure. For instance, substituted 6-phenyl-3(2H)-pyridazinones have demonstrated significant increases in cardiac contractility in experimental models .

Table 1: Pharmacological Test Results of Substituted Pyridazinones

| Compound Number | Dose (mg/kg) | % Change in Myocardial Contractility | % Change in Heart Rate | % Change in Blood Pressure |

|---|---|---|---|---|

| 1 | 0.1 | +9.2 | -4 | -2.2 |

| 2 | 0.31 | +50.5 | +18.5 | +9.6 |

| 3 | 1.0 | +59.2 | -10.9 | +42.7 |

This table summarizes the effects observed in anesthetized dog models, highlighting the potential of these compounds as therapeutic agents for cardiac conditions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, one common approach being the reaction of 6-phenylpyridazin-3(2H)-one with ethylsulfonyl chloride in the presence of a base like triethylamine. This method effectively introduces the ethylsulfonyl group onto the pyridazine ring, which is crucial for its biological activity.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of pyridazinones, including those structurally similar to this compound:

- Cardiotonic Activity: Research has demonstrated that certain pyridazinones can enhance myocardial contractility significantly without adverse effects on heart rate or blood pressure, suggesting their potential as cardiotonic agents .

- Enzyme Inhibition Studies: Other studies have explored the inhibition of specific enzymes by similar compounds, indicating a broader scope of pharmacological applications beyond cardiotonic effects.

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and sulfonyl groups (δ 3.5–4.0 ppm for ethyl CH2) .

- IR Spectroscopy : Confirm sulfonyl S=O stretching (1350–1300 cm⁻¹) and pyridazinone C=O (1680–1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 307.1) for molecular weight confirmation .

How can researchers design experiments to evaluate its bioactivity against phosphodiesterase (PDE) enzymes?

Q. Advanced

Enzyme assays : Use fluorescent cAMP/cGMP analogs (e.g., IBMX as a control) to measure PDE inhibition via HPLC or fluorescence polarization .

Docking studies : Perform molecular docking (AutoDock Vina) on PDE4B (PDB ID: 1XMY) to predict binding modes of the ethylsulfonyl group .

IC50 determination : Fit dose-response curves (GraphPad Prism) and validate with kinetic assays (Km/Vmax shifts) .

What physicochemical properties influence its bioavailability, and how can they be modulated?

Q. Basic

| Property | Value/Range | Impact |

|---|---|---|

| LogP | ~2.5 (predicted) | Moderate lipophilicity for membrane permeability |

| Solubility | <0.1 mg/mL (aqueous) | Improved via co-solvents (DMSO/PEG) |

| pKa | ~8.5 (pyridazinone) | Ionization affects absorption at physiological pH |

How can reaction conditions be optimized to mitigate side reactions during sulfonylation?

Q. Advanced

- DoE approach : Use a central composite design to test variables:

- Catalyst : Triethylamine vs. pyridine (affects sulfonyl chloride activation) .

- Solvent : DMF (high polarity) vs. THF (low polarity) .

- Temperature : 60°C vs. 80°C (trade-off between yield and decomposition) .

- Byproduct analysis : Monitor intermediates via LC-MS and adjust stoichiometry (1.2:1 sulfonyl chloride:pyridazinone) .

What computational strategies predict its interactions with biological targets like dopamine transporters?

Q. Advanced

- Molecular docking : Use Glide (Schrödinger) to simulate binding to DAT (PDB ID: 4XP1). The ethylsulfonyl group may occupy hydrophobic pockets .

- MD simulations : Run 100 ns trajectories (AMBER) to assess stability of ligand-receptor complexes and calculate binding free energy (MM-PBSA) .

- Pharmacophore modeling : Identify critical features (e.g., sulfonyl H-bond acceptors) using Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.